molecular formula C16H12ClFO3S B2400139 2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid CAS No. 301194-42-3

2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid

Cat. No.: B2400139
CAS No.: 301194-42-3
M. Wt: 338.78
InChI Key: YOSTYLCSFOUGCX-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid typically involves the reaction of 4-chlorothiophenol with 4-fluorobenzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with specific properties.

Biology

  • Antimicrobial Properties : Research has indicated that derivatives of this compound may exhibit antimicrobial activity. Studies have shown that compounds containing similar chlorophenyl and fluorophenyl groups can inhibit bacterial growth, suggesting potential applications in antibiotic development .
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. Its mechanism of action could involve interaction with cellular targets that modulate pathways related to cell proliferation and apoptosis .

Medicine

  • Therapeutic Potential : Due to its structural characteristics, 2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid is being explored for various therapeutic applications. Its ability to bind to specific enzymes or receptors could lead to the development of new treatments for diseases such as cancer and infections .

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study evaluating derivatives of similar compounds demonstrated their effectiveness against several bacterial strains. The presence of the chlorophenyl group was found to enhance antimicrobial activity, indicating that modifications to this structure could yield even more potent derivatives .
  • Cancer Research :
    • In vitro studies have shown that compounds with similar structural motifs can influence cancer cell lines by inducing apoptosis. The specific pathways affected include those involved in cell cycle regulation and apoptosis, highlighting the potential of this compound in oncology research .
  • Mechanistic Studies :
    • Investigations into the mechanism of action revealed that compounds like this compound can interact with key biochemical pathways, such as MAPK/ERK signaling, which is crucial for cell growth and survival .

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-oxobutanoic acid
  • 2-[(carboxymethyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, which impart distinct chemical and biological properties

Biological Activity

2-[(4-Chlorophenyl)sulfanyl]-4-(4-fluorophenyl)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and enzyme inhibitory activities. The findings are supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chlorophenyl and fluorophenyl moiety, which contribute to its biological activity. The molecular formula is C14_{14}H12_{12}ClFOS, with a molecular weight of approximately 284.76 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1 µg/mL (similar to daptomycin)
Enterococcus faecium2 µg/mL (twice as effective as vancomycin)
Escherichia coli>64 µg/mL

The compound’s structure is crucial for its activity, as modifications can enhance or diminish efficacy against various pathogens .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

Cell Line IC50_{50} (µM) Effect
MCF-710.4Moderate inhibition
A5495.4Significant inhibition

The presence of halogen substituents on the phenyl rings has been linked to increased anticancer activity, likely through enhanced interactions with cellular targets .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes involved in inflammatory processes and cancer progression.

Enzyme IC50_{50} (µM)
Cyclooxygenase-2 (COX-2)19.2
Acetylcholinesterase (AChE)13.2

These results indicate that the compound may serve as a potential lead for developing anti-inflammatory or neuroprotective agents .

Study on Antimicrobial Properties

A study published in the Brazilian Journal of Pharmaceutical Sciences assessed the antimicrobial properties of various derivatives of compounds similar to this compound. The results indicated that certain structural modifications significantly enhanced antimicrobial activity against resistant strains of bacteria .

Study on Anticancer Activity

In another investigation, researchers explored the anticancer potential of this compound against different cell lines. The findings revealed that specific substitutions on the phenyl rings were crucial for maximizing cytotoxic effects, suggesting a structure-activity relationship that could guide future drug design .

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-4-(4-fluorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFO3S/c17-11-3-7-13(8-4-11)22-15(16(20)21)9-14(19)10-1-5-12(18)6-2-10/h1-8,15H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSTYLCSFOUGCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(C(=O)O)SC2=CC=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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